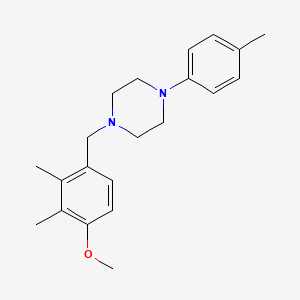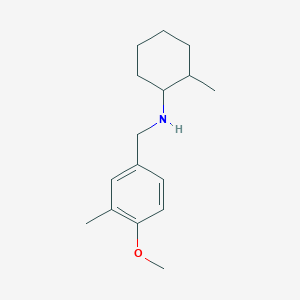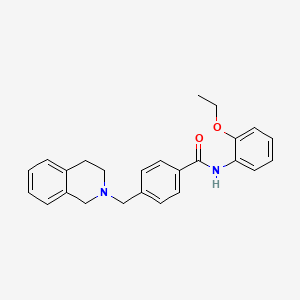![molecular formula C17H13N3O B4930296 N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4930296.png)
N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine, also known as BMFP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BMFP belongs to the class of benzofuro[3,2-d]pyrimidines, which have been reported to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine is not fully understood. However, studies have suggested that this compound may exert its biological effects through the modulation of various signaling pathways. For instance, this compound was found to inhibit the activation of the PI3K/Akt/mTOR pathway in hepatocellular carcinoma cells, leading to the induction of apoptosis. In addition, this compound was reported to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In a study conducted by Yang et al., this compound was found to inhibit the migration and invasion of hepatocellular carcinoma cells by regulating the expression of matrix metalloproteinases (MMPs). Another study by Zhang et al. demonstrated that this compound could induce autophagy in breast cancer cells, leading to the inhibition of cell growth. This compound was also found to reduce the levels of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in a mouse model of acute liver injury, indicating its hepatoprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine in lab experiments is its diverse range of biological activities. This compound has been reported to exhibit antitumor, anti-inflammatory, and antiviral effects, making it a potential candidate for the development of novel therapeutics. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine. One of the potential areas of application is in the development of novel antitumor agents. This compound has been reported to exhibit potent antitumor effects in various cancer cell lines, making it a promising candidate for further investigation. Another potential area of application is in the treatment of viral infections. This compound has been found to exhibit potent antiviral activity against the hepatitis C virus, indicating its potential as a therapeutic agent for viral infections. Further research is needed to elucidate the exact mechanism of action of this compound and to explore its potential applications in various disease conditions.
Méthodes De Synthèse
The synthesis of N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine has been reported in the literature by several methods. One of the most commonly used methods involves the reaction of 2-methylphenylamine with 2-bromo-1-(benzofuran-2-yl)ethanone in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with guanidine carbonate to yield this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine has been reported to exhibit promising biological activities such as antitumor, anti-inflammatory, and antiviral effects. In a study conducted by Zhang et al., this compound was found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis. Another study by Wang et al. demonstrated the anti-inflammatory effects of this compound in lipopolysaccharide-induced acute lung injury in mice. This compound was also found to exhibit potent antiviral activity against the hepatitis C virus in vitro.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-11-6-2-4-8-13(11)20-17-16-15(18-10-19-17)12-7-3-5-9-14(12)21-16/h2-10H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVKPNBHAQODHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC=NC3=C2OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-[benzyl(2-phenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B4930215.png)
![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4930223.png)
![3-[1-({1-[(5-methyl-2-thienyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-1-propanol](/img/structure/B4930227.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B4930233.png)
![methyl 7-cyclopropyl-3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4930237.png)



![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B4930290.png)
![[(2S*,4R*,5R*)-4-{[(1-acetyl-4-piperidinyl)amino]methyl}-5-(4-chlorophenyl)-1-ethyl-2-methyl-2-pyrrolidinyl]methanol](/img/structure/B4930302.png)
![N-benzyl-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4930308.png)
![4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4930317.png)
![5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930318.png)

